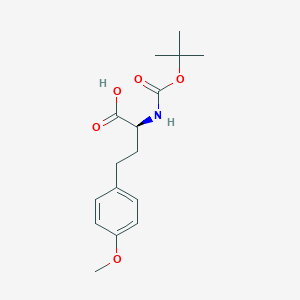

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magic acid (fluorosulfuric acid-antimony pentafluoride) is a chemical compound of antimony. Olah's Magic acid, so-named for its ability to attack hydrocarbons, is prepared by mixing antimony pentafluoride (SbF5) and fluorosulfuric acid. Antimony is a metallic element with the chemical symbol Sb and atomic number 51. Small amounts of antimony are found in the earth's crust. (L741, L808, L856)

Scientific Research Applications

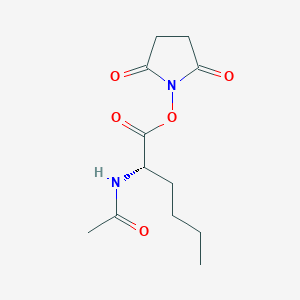

Mass Spectral Analysis of Amino Acid Derivatives

N-α-t-Butyloxycarbonyl derivatives are characterized by their simple spectra with the loss of the butoxycarbonyl group, which accounts for a large percentage of the total ions produced, facilitating the identification of amino acids in mass spectral analysis. This property is utilized in studies like those by Lawless and Chadha (1971), which presented diagnostic criteria for various N-tert-butoxycarbonyl (Boc) amino acid derivatives, including N-methyl homologs and aliphatic amino acids, using mass spectral analysis (Lawless & Chadha, 1971).

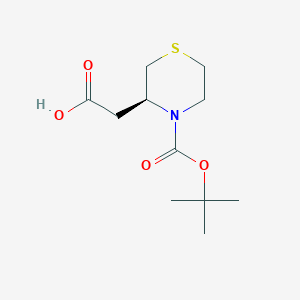

Conformational Studies and Peptide Synthesis

The compound is also used in conformational studies and the synthesis of peptides. For example, Roy et al. (2004) conducted conformational studies on a synthetic peptide containing Boc-Val-Ala-Phe-alpha-aminoisobutyric acid (Aib), demonstrating that the insertion of beta amino acids into a polypeptide helix can be accomplished without significant structural distortion, which is crucial for understanding peptide structures and functions (Roy, Karle, Raghothama, & Balaram, 2004).

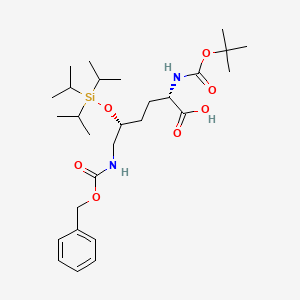

Synthesis of Amino Acid Derivatives

N-α-t-Butyloxycarbonyl-O-methyl-L-homotyrosine serves as a precursor in the synthesis of other amino acid derivatives, such as N-tert-butoxycarbonyl-L-homoserine. Pan Xian-hua (2012) reported the synthesis of N-tert-butoxycarbonyl-L-homoserine via a route involving methyl esterification, amino protection, hydrolyzation, and reduction of L-aspartic acid, demonstrating the versatility of Boc-protected amino acids in synthesizing various derivatives (Pan, 2012).

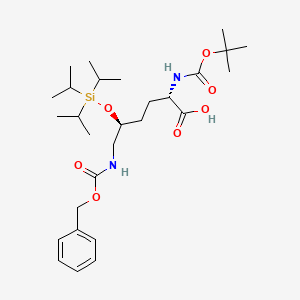

Development of New Substitution Patterns

Boc-protected amino acids are instrumental in developing new substitution patterns for optically active compounds. Palomo et al. (1992) explored the synthesis of homochiral cis-3-alkoxy-4-(1-aminoalkyl) β-lactams from N-(tert-butyloxycarbonyl) α-amino aldehyde-derived imines, showcasing the control of diastereoselectivity in the synthesis of complex molecules (Palomo, Cossío, Cuevas, Lecea, Mielgo, Román, Luque, & Martínez-Ripoll, 1992).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-L-HTyr(Me)-OH involves the protection of the carboxylic acid and amino groups, followed by the methylation of the phenolic hydroxyl group and subsequent deprotection of the Boc group.", "Starting Materials": [ "L-homotyrosine", "t-Butyl chloroformate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Protection of the carboxylic acid group with t-Butyl chloroformate in the presence of sodium bicarbonate", "Protection of the amino group with Boc anhydride in the presence of diethyl ether", "Methylation of the phenolic hydroxyl group with methanol and sodium hydroxide", "Deprotection of the Boc group with hydrochloric acid", "Purification of the final product by recrystallization or chromatography" ] } | |

CAS No. |

23854-38-8 |

Molecular Formula |

F6HO3SSb |

Molecular Weight |

316.82 g/mol |

IUPAC Name |

pentafluoro-λ5-stibane;sulfurofluoridic acid |

InChI |

InChI=1S/FHO3S.5FH.Sb/c1-5(2,3)4;;;;;;/h(H,2,3,4);5*1H;/q;;;;;;+5/p-5 |

InChI Key |

QNDPUZFBWUBSNH-UHFFFAOYSA-I |

Isomeric SMILES |

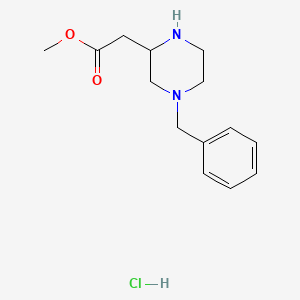

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)OC)C(=O)O |

SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O |

Canonical SMILES |

OS(=O)(=O)F.F[Sb](F)(F)(F)F |

Related CAS |

23854-38-8 33910-86-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)